![molecular formula C10H9F3O2 B3028678 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol CAS No. 26755-29-3](/img/structure/B3028678.png)
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol
Overview
Description
Scientific Research Applications
- Researchers have explored its potential as a building block for novel pharmaceuticals, especially in the design of antiviral, anticancer, and anti-inflammatory agents .
- Researchers have explored its incorporation into polymers, potentially imparting desirable properties such as hydrophobicity, thermal stability, and optical transparency .
- Its absorption and emission spectra could find applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices .
- Researchers have explored its potential as an agrochemical (pesticide or herbicide) due to its unique structure and lipophilicity .
Medicinal Chemistry and Drug Design
Organic Synthesis and Catalysis
Materials Science
Photophysics and Optoelectronics
Biological Activity and Agrochemicals
Computational Chemistry and Molecular Modeling
Safety and Hazards
Based on the Safety Data Sheet for a related compound, “3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride”, it’s important to handle “3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol” with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, it’s recommended to seek medical attention . It should be stored away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
The compound’s primary targets, mode of action, and affected biochemical pathways would depend on its specific interactions with biological molecules, which could involve binding to proteins, enzymes, or other cellular components. These interactions could potentially alter the function or activity of these targets, leading to changes at the molecular and cellular levels .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
The compound’s action and efficacy could also be influenced by environmental factors such as pH, temperature, and the presence of other compounds or substances that could interact with it .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]oxetan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4,14H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYBINDLSMUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273446 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol | |
CAS RN |
26755-29-3 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26755-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Trifluoromethyl)phenyl]-3-oxetanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401273446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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